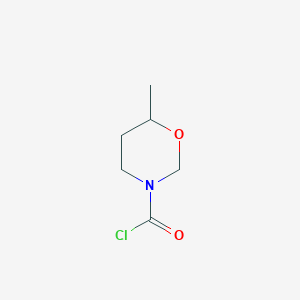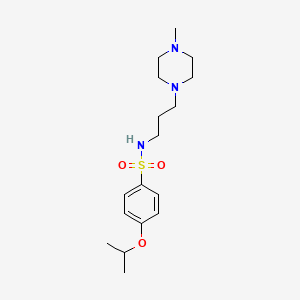
6-Methyl-1,3-oxazinane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,3-oxazinane-3-carbonyl chloride is a chemical compound belonging to the class of oxazinanes, which are six-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-oxazinane-3-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 6-Methyl-1,3-oxazinane with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction proceeds as follows:
6-Methyl-1,3-oxazinane+SOCl2→6-Methyl-1,3-oxazinane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-Methyl-1,3-oxazinane-3-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to form 6-Methyl-1,3-oxazinane-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Substituted Oxazinanes: Formed by nucleophilic substitution
6-Methyl-1,3-oxazinane-3-carboxylic acid: Formed by hydrolysis
6-Methyl-1,3-oxazinane-3-methanol: Formed by reduction
Scientific Research Applications
6-Methyl-1,3-oxazinane-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents, including potential antiviral and anticancer drugs.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-oxazinane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,3-oxazinane-2-carbonyl chloride
- 6-Methyl-1,3-oxazinane-4-carbonyl chloride
- 6-Methyl-1,3-oxazinane-5-carbonyl chloride
Uniqueness
6-Methyl-1,3-oxazinane-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s position of the carbonyl chloride group at the 3-position makes it distinct from other similar oxazinane derivatives, affecting its chemical behavior and applications.
Properties
CAS No. |
35627-13-5 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
6-methyl-1,3-oxazinane-3-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-5-2-3-8(4-10-5)6(7)9/h5H,2-4H2,1H3 |
InChI Key |
WSPYHJATOKJDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)








